molecular formula C20H21N3O2 B11011204 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone

Cat. No.: B11011204
M. Wt: 335.4 g/mol
InChI Key: LATXPERNAMYSFO-KRWDZBQOSA-N
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Description

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE is a complex organic compound that features a benzimidazole moiety, a tetrahydropyrrole ring, and a methoxyphenyl group. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for synthetic organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE typically involves multiple steps, starting with the construction of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with formic acid or an equivalent reagent . The tetrahydropyrrole ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions . The final step involves coupling the benzimidazole and tetrahydropyrrole intermediates with the methoxyphenyl group, often using a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Reduced derivatives of the benzimidazole and tetrahydropyrrole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C20H21N3O2/c1-25-18-11-5-2-7-14(18)13-19(24)23-12-6-10-17(23)20-21-15-8-3-4-9-16(15)22-20/h2-5,7-9,11,17H,6,10,12-13H2,1H3,(H,21,22)/t17-/m0/s1

InChI Key

LATXPERNAMYSFO-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=CC=C1CC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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